N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide is a chemical compound with the molecular formula C17H17FN2OS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a carbamothioyl group, and a propan-2-yl group attached to a benzamide core.
Preparation Methods
The synthesis of N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Chemical Reactions Analysis
N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
N-[(4-fluorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide can be compared with other similar compounds such as:
N-(4-fluorophenyl)benzamide: This compound lacks the carbamothioyl and propan-2-yl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(4-chlorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide: The substitution of fluorine with chlorine can lead to differences in reactivity and biological effects due to the varying electronegativities and sizes of the halogen atoms.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS/c1-11(2)12-3-5-13(6-4-12)16(21)20-17(22)19-15-9-7-14(18)8-10-15/h3-11H,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYFYGSSVBHREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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